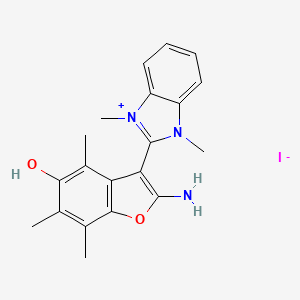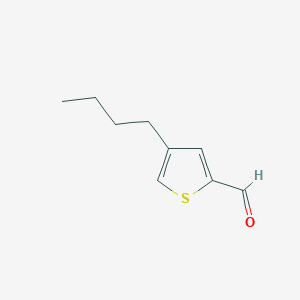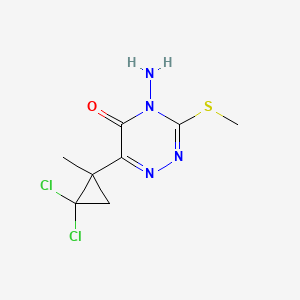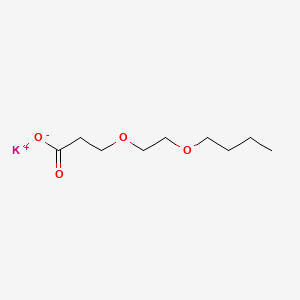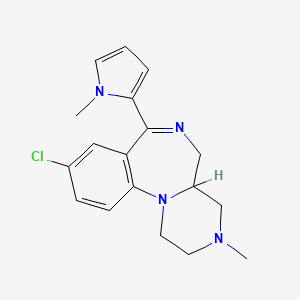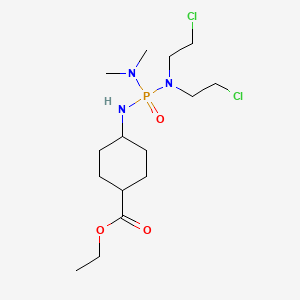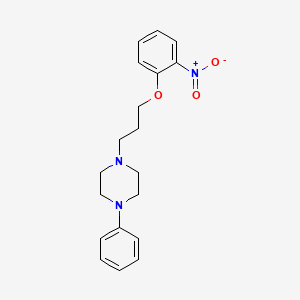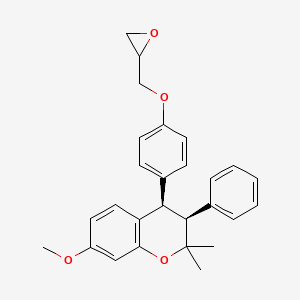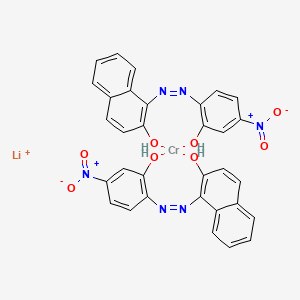
Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the reaction of lithium chromate with 1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the precise measurement of reactants and the use of advanced monitoring systems to control the reaction parameters. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also be reduced, which may result in the formation of lower oxidation states of chromium.
Substitution: The azo group in the compound can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of chromium, while reduction may result in lower oxidation states. Substitution reactions can yield a variety of products depending on the substituents introduced.
Applications De Recherche Scientifique
Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological assays and staining techniques due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various biochemical processes. The azo group in the compound can also interact with different biological molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Lithium bis(1-((2-hydroxy-3-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
Uniqueness
Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The position of the nitro group on the phenyl ring influences the compound’s reactivity and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
83733-06-6 |
|---|---|
Formule moléculaire |
C32H22CrLiN6O8+ |
Poids moléculaire |
677.5 g/mol |
Nom IUPAC |
lithium;chromium;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/2C16H11N3O4.Cr.Li/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;/h2*1-9,20-21H;;/q;;;+1 |
Clé InChI |
WHUKOIQCYNLXCH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


